3'-O-[(2-Nitrophenyl)methyl]adenosine
Description
The Evolution of Caged Compounds and their Significance in Biological Research
The concept of "caged compounds" emerged in the late 1970s, revolutionizing the study of cellular physiology by offering a means of rational control over biological processes. acs.orgnih.gov These optical probes consist of a biologically active molecule whose functionality is temporarily blocked by a photochemical protecting group. acs.orgnih.gov This innovation is analogous to prodrugs, where the effector's activity is latent. However, caged compounds are distinct in their use of light as a bio-orthogonal trigger, allowing for precise temporal and spatial manipulation of the release of the "caged" biomolecule. acs.org
The pioneering work in this field was the synthesis of "caged ATP" in 1978, which was developed to study the Na+/K+ pump. nih.govwiley-vch.de The fundamental idea was to block the hydrolysis of ATP by attaching an ortho-nitrobenzyl photochemical protecting group, rendering it temporarily inactive. nih.gov This allowed for the latent energy source to be introduced into cells, with subsequent irradiation initiating a concentration jump of ATP sufficient to activate the Na+/K+ pump. nih.gov
Since these initial experiments, the technology has expanded significantly, with a wide array of biomolecules being successfully caged. These include neurotransmitters, second messengers like Ca2+, cAMP, and inositol-1,4,5-trisphosphate (IP3), nucleotides, peptides, and even enzymes. nih.gov The development of caged compounds is a collaborative effort between chemists and physiologists. Physiologists identify a biological question, and chemists then design and synthesize a suitable caged compound. acs.orgnih.gov The essential properties of a useful caged compound include biological inertness before photolysis, efficient and rapid release upon illumination, and stability under physiological conditions. nih.gov
The 2-nitrobenzyl group and its derivatives are among the most common photolabile protecting groups used. rug.nl Their application in biochemistry has been extensive, though they are not without limitations, such as the generation of potentially toxic and strongly absorbing by-products. This has driven the development of new caging groups with improved properties, such as increased two-photon absorption cross-sections for more localized release and absorption at longer wavelengths to minimize cellular damage. wiley-vch.denih.gov
The significance of caged compounds in biological research is immense. They provide a powerful method to interact with cellular dynamics in a controlled manner. nih.gov By releasing a biomolecule at a specific time and location, researchers can dissect complex cellular processes with a level of precision that was previously unattainable. acs.orgnih.gov This has led to significant advancements in our understanding of a wide range of biological phenomena, from synaptic transmission to signal transduction pathways. nih.gov
| Key Milestones in Caged Compound Development | |
| Late 1970s | Invention of caged compounds, defined as optical probes with a photochemical protecting group. acs.org |
| 1978 | Synthesis of "caged ATP" to study the Na+/K+ pump. nih.govwiley-vch.de |
| Subsequent Years | Expansion to a wide range of biomolecules including neurotransmitters, second messengers, and peptides. nih.gov |
| Ongoing Research | Development of new caging groups with improved photophysical properties. nih.gov |
Contextualization of Adenosine (B11128) and its Receptor Systems in Cellular Physiology
Adenosine is a ubiquitous signaling nucleoside that plays a crucial role in a vast array of physiological and pathological processes. nih.govphysiology.org It is a fundamental component of human biology, forming the backbone for energy transfer through adenosine triphosphate (ATP) and acting as an extracellular signaling molecule. jacc.org Under normal physiological conditions, extracellular and intracellular adenosine levels are in the nanomolar range. nih.gov However, in response to cellular stress such as hypoxia or energy depletion, its concentration can increase significantly. nih.govphysiology.org
Adenosine exerts its effects by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. nih.govnih.gov These receptors are widely distributed throughout the body and have distinct signaling pathways and physiological functions. nih.govphysiology.org
A1 and A3 Receptors: These receptors are typically coupled to inhibitory G-proteins (Gαi), which leads to a decrease in the intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP) by inhibiting adenylyl cyclase. nih.gov
A2A and A2B Receptors: In contrast, these receptors are coupled to stimulatory G-proteins (Gαs), which activate adenylyl cyclase and increase intracellular cAMP levels. nih.gov
The activation of these receptors modulates a wide range of cellular functions. In the central nervous system, adenosine is involved in regulating neurotransmitter release and synaptic plasticity. nih.gov In the cardiovascular system, it plays a key role in regulating heart rate, myocardial oxygen consumption, and coronary blood flow, often producing vasodilation. jacc.orgwikipedia.org Adenosine also has significant roles in the immune system, inflammation, and metabolism. nih.govphysiology.org
The diverse functions of adenosine are dependent on the specific receptor subtype activated, which in turn is influenced by the local concentration of adenosine. The A1 and A2A receptors have a high affinity for adenosine and are activated at lower concentrations, while the A2B receptor has a lower affinity and is typically activated under conditions of cellular stress when adenosine levels are elevated. nih.gov
The complexity of the adenosine system, with its multiple receptor subtypes and widespread physiological effects, makes it a challenging but important area of study. The development of selective agonists and antagonists for each receptor subtype has been crucial in elucidating their specific roles. nyu.edu
| Adenosine Receptor Subtypes and their Primary Signaling Mechanisms | |
| A1 Receptor | Coupled to Gαi, decreases intracellular cAMP. nih.gov |
| A2A Receptor | Coupled to Gαs, increases intracellular cAMP. nih.gov |
| A2B Receptor | Coupled to Gαs, increases intracellular cAMP. nih.gov |
| A3 Receptor | Coupled to Gαi, decreases intracellular cAMP. nih.gov |
Overview of 3'-O-[(2-Nitrophenyl)methyl]adenosine as a Specialized Photoprobe
To investigate the intricate roles of adenosine signaling with high spatiotemporal control, researchers have developed caged derivatives of adenosine. This compound is one such specialized photoprobe. In this compound, the biological activity of adenosine is masked by the attachment of a 2-nitrobenzyl group, a well-established photolabile protecting group, to the 3'-hydroxyl position of the ribose sugar.
The 2-nitrobenzyl cage is cleaved upon irradiation with UV light, typically in the range of 300-360 nm. nih.govresearchgate.net This photo-uncaging event rapidly releases free adenosine, allowing for a sudden increase in its local concentration. This, in turn, can activate adenosine receptors in the vicinity, triggering downstream physiological responses.
The use of this compound and similar caged adenosine derivatives offers several advantages for studying adenosine signaling:
Precise Temporal Control: The release of adenosine can be initiated at a precise moment by controlling the timing of the light pulse. This is invaluable for studying the kinetics of adenosine receptor activation and subsequent cellular responses.
Spatial Resolution: By focusing the light beam, adenosine can be released in a highly localized manner, for instance, at specific synapses or on particular cell types. This allows for the investigation of the spatially defined roles of adenosine signaling.
Controlled Concentration: The amount of adenosine released can be modulated by adjusting the intensity and duration of the light exposure, enabling the study of dose-dependent effects.
The development and application of caged adenosine compounds like this compound represent a significant advancement in the toolkit available to researchers studying purinergic signaling. These photoprobes provide a powerful means to dissect the complex and multifaceted roles of adenosine in cellular physiology with unparalleled precision.
| Properties of this compound as a Photoprobe | |
| Caging Group | 2-Nitrophenyl)methyl |
| Point of Attachment | 3'-O-position of the ribose |
| Activation | UV light irradiation |
| Released Molecule | Adenosine |
| Application | Spatiotemporal control of adenosine receptor activation |
Structure
3D Structure
Properties
CAS No. |
73552-71-3 |
|---|---|
Molecular Formula |
C17H18N6O6 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-[(2-nitrophenyl)methoxy]oxolan-3-ol |
InChI |
InChI=1S/C17H18N6O6/c18-15-12-16(20-7-19-15)22(8-21-12)17-13(25)14(11(5-24)29-17)28-6-9-3-1-2-4-10(9)23(26)27/h1-4,7-8,11,13-14,17,24-25H,5-6H2,(H2,18,19,20)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
XOHUCKFWYASAPX-LSCFUAHRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CO[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)CO)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)COC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)CO)[N+](=O)[O-] |
Origin of Product |
United States |
Photochemical Activation and Mechanistic Elucidation of 2 Nitrophenylmethyl Caging
Transient Intermediates and Reaction Pathways during Photorelease
Following the initial photo-induced hydrogen transfer, a series of short-lived intermediates are formed. The identification and characterization of these transient species have been accomplished through techniques like laser flash photolysis and time-resolved infrared (TRIR) spectroscopy, revealing a complex, multi-step reaction pathway. acs.orgrsc.org
The primary photoproduct, the aci-nitro intermediate, is a key transient species in the uncaging mechanism. It is characterized by a strong absorption in the visible spectrum, typically with a maximum (λmax) around 400-425 nm. acs.org The formation of this intermediate can occur on a picosecond to nanosecond timescale through both singlet and triplet excited state channels. researchgate.net
The decay of the aci-nitro transient is a complex process that does not follow a simple, single-exponential rate law; it is often biexponential. researchgate.net Its lifetime is highly sensitive to the molecular structure and the surrounding environment, including the solvent and pH. researchgate.net The aci-nitro species can either revert to the starting 2-nitrobenzyl compound or proceed along the productive pathway toward substrate release. researchgate.net This intermediate exists in a protolytic dissociation equilibrium, and its subsequent reaction path is heavily influenced by whether it is in its undissociated acid form or its anionic conjugate base form. uni-konstanz.de
Once formed, the aci-nitro intermediate undergoes a rapid intramolecular cyclization. This step involves the nucleophilic attack of the aci-nitro oxygen atom onto the benzylic carbon, resulting in the formation of a short-lived, five-membered heterocyclic intermediate. acs.org This cyclic intermediate has been identified as a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. acs.orgresearchgate.net This species is the direct product of the aci-nitro tautomer's decay in solution. acs.org
Kinetics of Photorelease and Factors Influencing Decaging Efficiency
The speed and efficiency of substrate release from a 2-nitrobenzyl cage are governed by the kinetics of the various intermediate steps and are significantly influenced by experimental conditions.
| Compound Type | Reported Quantum Yield (Φ) | Reference |
|---|---|---|
| 2-Nitrobenzyl alcohol | ~0.6 | rsc.orgnih.gov |
| o-Nitroveratryl-caged compounds | Strongly dependent on leaving group | researchgate.net |
| 2-(2-Nitrophenyl)ethyl esters | 0.39 - 0.48 | uni-konstanz.de |
| Diphenylamine-substituted nitrobenzyl derivatives | 0.004 - 0.008 | oup.com |
The rates of the thermal reactions following photoexcitation are strongly dependent on the pH and the solvent. The decay of the aci-nitro intermediate and the rate of substrate release are particularly sensitive to these factors. acs.org In aqueous solutions, the pH-rate profile for the decay of the aci-nitro tautomer can be complex, showing different dominant reaction mechanisms in different pH ranges. researchgate.net
For instance, the rate of release of alcohols is often limited by the breakdown of the hemiacetal intermediate at pH values below 7 or 8. acs.orgnih.gov In buffered aqueous solutions (e.g., phosphate (B84403) buffer at pH 7), a novel reaction pathway for the aci-nitro tautomers can become dominant, potentially retarding the release. acs.orgresearchgate.net The solvent environment also dictates competing reaction pathways. In aprotic solvents, a pathway involving proton transfer to form hydrated nitroso compounds can prevail over the classical cyclization mechanism that is predominant in water at pH 3-8. rsc.orgnih.gov
Photolytic Byproducts and their Potential Interferences in Research Systems
The photochemical release of a molecule from a 2-nitrophenylmethyl caging group is a powerful tool for achieving precise temporal and spatial control in biological and chemical systems. However, the utility of this technique is predicated on the understanding that the caging group itself does not simply vanish. Upon photolysis, the 2-nitrobenzyl moiety is converted into a distinct chemical entity, a byproduct that is released concomitantly with the active molecule. The primary byproduct of the photolysis of 2-nitrobenzyl derivatives is a 2-nitroso-carbonyl compound. For 3'-O-[(2-Nitrophenyl)methyl]adenosine, this byproduct is 2-nitrosobenzaldehyde. researchgate.net
These photogenerated byproducts are not always inert and possess their own chemical reactivity that can lead to unintended consequences within a research system. acs.orgwiley-vch.de Their potential for interference is a critical consideration in the design and interpretation of experiments utilizing photolabile caged compounds. The most significant byproducts are reactive electrophiles that can interact with biological nucleophiles, particularly sulfhydryl groups.
Detailed research has elucidated the nature of these byproducts and their subsequent reactions. The photolysis process, initiated by an intramolecular hydrogen transfer to form an aci-nitro intermediate, ultimately rearranges to cleave the bond to the protected molecule, generating the free molecule, a proton, and the corresponding 2-nitroso species. acs.org For instance, the photolysis of 1-(2-nitrophenyl)ethyl (NPE) caged compounds, a closely related caging group, yields 2-nitrosoacetophenone. wiley-vch.de
The reactivity of these nitroso byproducts is a primary source of potential experimental artifacts. They are known to react with thiols, such as the cysteine residues in proteins or the abundant cellular antioxidant glutathione (B108866). wiley-vch.de This reactivity can lead to the modification of proteins, potentially inhibiting enzyme activity or disrupting normal cellular processes. wiley-vch.de An archetypal example of this interference was observed in early studies with caged ATP, where the addition of a thiol-containing compound was found to be necessary to prevent inhibition of certain enzymes by the photogenerated byproduct. wiley-vch.de
Furthermore, the nitroso byproduct itself can absorb light, often in the same range as the parent caged compound. This competitive absorption can reduce the efficiency of photolysis, especially during prolonged or high-intensity irradiation, as the byproduct concentration increases. acs.org Another consideration is the stoichiometric release of a proton during the uncaging reaction, which can lead to localized changes in pH if the experimental medium is not sufficiently buffered.
To mitigate the unwanted effects of these reactive byproducts, researchers often include thiol-containing "scavenger" molecules, like dithiothreitol (B142953) (DTT), in their experimental solutions. wiley-vch.de The scavenger reacts with the nitroso compound, effectively neutralizing it before it can interfere with the biological system under investigation.
The table below summarizes the key photolytic byproducts generated from 2-nitrophenylmethyl and related caging groups.
| Caging Group | Primary Photolytic Byproduct | Other Products |
| 2-Nitrophenylmethyl (from this compound) | 2-Nitrosobenzaldehyde | Proton (H⁺) |
| 1-(2-Nitrophenyl)ethyl (NPE) | 2-Nitrosoacetophenone | Proton (H⁺) |
| α-Carboxy-2-nitrobenzyl (CNB) | 2-Nitrosophenylglyoxylate | Proton (H⁺), Carbon Dioxide (from a minor pathway) nih.gov |
The following table details the known reactions of the primary photolytic byproducts with molecules relevant to biological research systems.
| Byproduct | Reactant | Resulting Product(s)/Effect |
| 2-Nitrosoacetophenone | Dithiothreitol (DTT) | Rapid reduction to a hydroxylamine (B1172632) intermediate, followed by slow dehydration to 3-methylanthranil. wiley-vch.de |
| 2-Nitrosobenzaldehyde | N-acetylcysteine (a monothiol) | Formation of 2-aminobenzaldehyde. wiley-vch.de |
| 2-Nitroso-carbonyl compounds (general) | Protein sulfhydryl groups (-SH) | Covalent modification of proteins, potential for enzyme inhibition. |
Advanced Applications of 3 O 2 Nitrophenyl Methyl Adenosine in Biological Research
Temporal and Spatial Control of Adenosine (B11128) Signaling
The primary advantage of using 3'-O-[(2-Nitrophenyl)methyl]adenosine lies in its ability to achieve precise temporal and spatial control over adenosine signaling. Traditional methods of applying adenosine to biological preparations suffer from limitations such as slow diffusion times and lack of spatial confinement, making it difficult to study rapid and localized cellular events. Caged compounds, by releasing the active molecule only where and when light is applied, overcome these significant hurdles. researchgate.netnih.gov This optical control is particularly crucial for understanding the dynamic roles of adenosine in the central nervous system and other tissues.
Activation of Adenosine Receptors (e.g., A1-receptors, A2A receptors) in Defined Biological Contexts
This compound and its derivatives have been instrumental in studying the activation of specific adenosine receptor subtypes in their native biological environments. Adenosine exerts its effects through four G protein-coupled receptors: A1, A2A, A2B, and A3. The A1 and A2A receptors are particularly abundant in the brain and play critical roles in regulating neuronal activity. nih.gov
Research has demonstrated the use of caged agonists, such as 5'-ether derivatives of the potent A1-selective agonist N6-cyclopentyladenosine (CPA) protected by a 2-nitrobenzyl group, to study A1 receptor function. nih.gov Upon photolysis, the released CPA inhibits synaptic transmission at nanomolar concentrations, an effect that can be blocked by the adenosine receptor antagonist theophylline. nih.gov This approach allows for the rapid and localized activation of A1 receptors, enabling the study of their immediate effects on synaptic potentials without the confounding delays associated with bath application. nih.gov
Similarly, photorelease of adenosine from its caged precursor can be used to investigate the activation of A2A receptors, which are often associated with the facilitation of neurotransmitter release and synaptic plasticity. nih.gov By selectively activating A2A receptors in specific dendritic spines or neuronal circuits, researchers can dissect their contribution to complex processes like long-term potentiation.
| Receptor Target | Caged Compound Principle | Application Example | Research Finding |
| A1 Adenosine Receptor | 2-nitrobenzyl-caged N6-cyclopentyladenosine (CPA) | Inhibition of synaptic potentials in rat hippocampus | Photoreleased CPA inhibits synaptic transmission at nanomolar concentrations, demonstrating potent and rapid A1 receptor activation. nih.gov |
| A2A Adenosine Receptor | This compound | Facilitation of synaptic transmission | Localized photorelease of adenosine can potentiate synaptic responses in brain slices, consistent with A2A receptor-mediated enhancement of neurotransmitter release. |
Investigation of Rapid Kinetic Processes in Neuromodulation and Synaptic Potentials
A significant challenge in studying neuromodulation is the often slow onset of effects when agonists are applied externally, which can be due to diffusion barriers or complex biochemical activation steps. nih.gov Caged compounds like this compound are ideal for overcoming these limitations and investigating the true kinetics of adenosine's effects on neuronal excitability and synaptic transmission. nih.govnih.gov
The photorelease of adenosine allows for a "concentration jump" of the neuromodulator at the synapse on a millisecond timescale. This enables the precise measurement of the onset and decay of adenosine-mediated effects on synaptic potentials. For instance, studies have used this technique to analyze the rapid, presynaptic inhibition of neurotransmitter release mediated by A1 receptors. nih.gov By uncaging adenosine at specific synapses and recording the resulting changes in excitatory or inhibitory postsynaptic potentials (EPSPs/IPSPs), researchers can determine the exact time course of A1 receptor signaling. nih.govnih.gov This has revealed that adenosine's modulatory actions can be much faster than previously thought, providing critical insights into its role in moment-to-moment synaptic regulation.
Probing Excitation-Contraction Coupling Mechanisms
Excitation-contraction (E-C) coupling is the fundamental process that links the electrical stimulation of a muscle cell (excitation) to its mechanical shortening (contraction). nih.govcvphysiology.comderangedphysiology.com This process is critically dependent on rapid changes in intracellular calcium concentration ([Ca2+]i). nih.govahajournals.org While photolabile "caged" Ca2+ chelators have been extensively used to create rapid, localized increases in intracellular Ca2+ and study E-C coupling, the direct application of caged adenosine in this specific context is not well-documented in the available literature.
Adenosine is known to have significant modulatory effects on cardiac muscle contractility, primarily through A1 receptor activation, which can decrease heart rate and contractile force. These effects are typically linked to the inhibition of adenylyl cyclase and modulation of ion channels, which indirectly affects Ca2+ handling. In principle, photoreleasing adenosine near cardiac myocytes could provide insights into the rapid kinetics of these modulatory effects on E-C coupling. However, specific studies employing this compound to probe the core mechanisms of E-C coupling have not been prominently reported. The primary tools for direct optical manipulation of E-C coupling remain caged Ca2+ and caged inositol (B14025) trisphosphate (IP3).
Facilitating Studies of Purinergic Receptor Activation Dynamics
Purinergic signaling encompasses the extracellular roles of purines like adenosine and nucleotides such as ATP and ADP. nih.govfrontiersin.orgfrontiersin.org These molecules act on P1 (adenosine) and P2 (ATP/ADP) receptors to mediate a vast array of physiological processes. The dynamic interplay and sequential activation of these receptors are crucial for cellular communication.
The use of this compound can significantly facilitate the study of these activation dynamics. For example, some P2 receptor subtypes, when activated by ATP, can trigger the release of adenosine, which then acts on nearby A2A receptors in a feedback mechanism. nih.gov Dissecting the kinetics of such a cascade is challenging with conventional methods. By using caged ATP to initiate the P2 receptor signal and caged adenosine to independently probe the A2A receptor response at precise time intervals, researchers can deconstruct the temporal relationship between these two purinergic signaling events. This allows for a detailed characterization of the rates of ATP breakdown to adenosine and the subsequent activation of adenosine receptors, providing a clearer picture of the purinergic signaling cascade.
Exploration of Intracellular Signaling Pathways via Localized Photorelease
Upon binding to their receptors, adenosine initiates a cascade of intracellular signaling events. A1 and A3 receptors typically couple to Gi/o proteins to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels, while A2A and A2B receptors couple to Gs proteins to stimulate adenylyl cyclase and increase cAMP. frontiersin.org These pathways, along with others like the mitogen-activated protein kinase (MAPK) pathway, regulate a multitude of cellular functions. nih.gov
Localized photorelease of adenosine from this compound provides a unique method to study the spatial and temporal organization of these intracellular signaling pathways. By uncaging adenosine at a specific subcellular location, such as a single dendritic spine or a particular region of the cell membrane, researchers can track the propagation of the resulting second messenger signals (e.g., cAMP production or Ca2+ mobilization) in real-time. nih.gov This approach can reveal signaling microdomains and the localized action of enzymes like protein kinase A (PKA) or phosphodiesterases. For instance, uncaging adenosine near a growth cone could be used to investigate its immediate effects on local signaling pathways that govern axon guidance.
| Signaling Pathway | Principle of Investigation | Potential Finding |
| cAMP/PKA Pathway | Localized photorelease of adenosine at one end of a cell. | Visualization of a cAMP gradient forming and propagating from the site of A2A receptor activation. |
| MAPK/ERK Pathway | Uncaging adenosine on a specific neuronal compartment. | Detection of localized ERK phosphorylation, indicating compartmentalized signaling. |
| Ca2+ Mobilization | Photorelease of adenosine near the endoplasmic reticulum. | Measurement of the kinetics of A1/A3 receptor-mediated intracellular Ca2+ release. nih.gov |
Integration with Advanced Imaging Techniques (e.g., Confocal Laser Scanning Microscopy)
The full potential of this compound is realized when its photorelease is combined with advanced imaging techniques, such as confocal laser scanning microscopy and two-photon microscopy. researchgate.netnih.govnih.gov These technologies allow for both the precise delivery of the uncaging light and the simultaneous high-resolution imaging of the resulting biological response.
Confocal microscopy enables the targeted photolysis of the caged compound in a thin optical section, minimizing off-target effects and allowing for three-dimensional control over adenosine release. nih.gov This can be coupled with fluorescent biosensors to visualize downstream events, such as changes in intracellular Ca2+ or cAMP levels, with high spatial and temporal resolution. nih.gov
Two-photon uncaging represents a further refinement of this approach. nih.govfrontiersin.orgnih.govfrontiersin.orged.ac.uk It utilizes the principle of two-photon absorption, where two lower-energy photons simultaneously excite the caging group. This excitation is inherently confined to the tiny focal volume of a high-power pulsed laser, offering sub-femtoliter uncaging resolution. nih.govfrontiersin.org This exquisite spatial precision allows researchers to activate receptors on a single dendritic spine without affecting adjacent ones, perfectly mimicking the input from a single synapse. frontiersin.org This powerful combination of two-photon uncaging of adenosine and two-photon imaging of neuronal structure and function is invaluable for studying the intricate details of synaptic plasticity and information processing in the brain. nih.gov
Photoaffinity Labeling for Receptor Identification
Photoaffinity labeling (PAL) is a powerful biochemical technique used to identify and characterize ligand-binding proteins and their specific binding sites within a complex biological sample. nih.govnih.gov The methodology involves a specialized ligand, or "photoaffinity probe," which has three key features: a component that selectively binds to the target receptor, a photoreactive group, and often a reporter tag (like a radioisotope) for detection. nih.gov Upon binding to its target, the sample is irradiated with light of a specific wavelength. This activates the photoreactive moiety, which then forms a highly reactive intermediate species that creates a stable, covalent bond with amino acid residues in close proximity, thus permanently "labeling" the receptor protein. nih.gov
While the 2-nitrophenylmethyl group of this compound is photo-labile, its primary application is as a "caging" group. thermofisher.comresearchgate.net In this context, photolysis cleaves the bond between the nitrophenylmethyl moiety and the adenosine, releasing the active adenosine molecule with high spatial and temporal precision. This process is designed to initiate a biological response, not to covalently label the receptor for identification. The byproducts of this uncaging reaction are generally not suited for efficient and specific covalent cross-linking in the manner required for photoaffinity labeling. researchgate.net
For the specific task of identifying adenosine receptors, researchers synthesize alternative adenosine analogs that incorporate chemical groups expressly designed for photo-crosslinking, such as azides or diazirines. nih.govnih.govcreative-biolabs.com When activated by UV light, these groups form highly reactive nitrenes or carbenes, respectively, which are highly effective at forming covalent bonds with the target protein. researchgate.net
Detailed Research Findings in Adenosine Receptor Identification
Significant progress in understanding adenosine receptor structure has been achieved using dedicated photoaffinity probes. These studies have successfully identified the specific protein subunits that contain the ligand-binding sites for different adenosine receptor subtypes.
One of the foundational studies in this area focused on the A1-adenosine receptor (A1AR). Researchers synthesized a photolabile derivative of R-N6-phenylisopropyladenosine called R-2-azido-N6-p-hydroxyphenylisopropyladenosine (R-AHPIA). nih.govtandfonline.com This probe was radioiodinated to allow for sensitive detection. Upon UV irradiation of rat brain membranes in the presence of [¹²⁵I]AHPIA, the probe irreversibly bound to its target. Subsequent analysis using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) revealed that the probe specifically incorporated into a single peptide with a molecular weight of 35,000 Daltons (35 kDa). nih.gov This labeling was competitively inhibited by other known A1AR agonists and antagonists, confirming that the 35 kDa protein is the ligand-binding subunit of the A1-adenosine receptor. nih.gov
Similarly, the ligand-binding subunit of the A2-adenosine receptor (A2AR) was identified using a different approach involving a photoaffinity cross-linking agent. nih.govpnas.org In these studies, a high-affinity A2AR agonist, ¹²⁵I-labeled PAPA-APEC, was bound to bovine striatal membranes. Following this, a heterobifunctional cross-linking agent, N-succinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate (SANPAH), was added. Upon photolysis, the SANPAH molecule covalently linked the radiolabeled ligand to the receptor protein. This method identified a protein with an apparent molecular mass of 45 kDa as the binding subunit for the A2 receptor. nih.gov This 45 kDa protein is distinct from the 38 kDa peptide identified for the A1 receptor in the same tissue, highlighting the specificity of the technique. nih.gov
More recent studies have utilized diazirine-based photoaffinity probes coupled with mass spectrometry to identify the precise amino acid residues involved in ligand binding on the human A2A adenosine receptor. nih.gov This advanced application of PAL provides high-resolution insights into the structure of the receptor's binding pocket. nih.gov
The following table summarizes key findings from photoaffinity labeling studies aimed at identifying adenosine receptors.
| Photoaffinity Probe/Method | Target Receptor | Identified Protein/Subunit (Molecular Weight) | Biological Context |
| R-2-azido-N6-p-hydroxyphenylisopropyladenosine ([¹²⁵I]AHPIA) | A1-Adenosine Receptor | 35 kDa peptide | Rat brain membranes |
| ¹²⁵I-labeled PAPA-APEC with SANPAH cross-linker | A2-Adenosine Receptor | 45 kDa protein | Bovine striatal membranes |
| Novel diazirine-based photoaffinity probe | Human A2A-Adenosine Receptor | Tyr2717.36 in Transmembrane helix 7 | Detergent-solubilized hA₂ₐAR |
Methodological Considerations and Control Strategies in Utilizing Caged Adenosine
Optimization of Photolysis Parameters for Specific Experimental Designs
The efficacy of uncaging 3'-O-[(2-Nitrophenyl)methyl]adenosine is critically dependent on the optimization of photolysis parameters, including the wavelength, intensity, and duration of the light source. The 2-(2-nitrophenyl)ethyl (NPE) caging group, a close analogue to the one in the title compound, exhibits a quantum yield for photolysis in the range of 0.39 to 0.48. uni-konstanz.de The quantum yield represents the efficiency of a photon in inducing the uncaging reaction. For a related compound, P³-(1-(2-nitrophenyl)ethyl)adenosine 5'-triphosphate (NPE-caged ATP), a photocleavage rate of 10⁵ s⁻¹ has been reported upon photolysis at 355 nm, with a quantum yield of approximately 50%. researchgate.net
These parameters serve as a crucial starting point for designing experimental protocols. The choice of wavelength should ideally match the absorption maximum of the caged compound to maximize efficiency while minimizing potential photodamage to the biological preparation. The light intensity and duration must be carefully calibrated to achieve the desired concentration of released adenosine (B11128) without causing adverse effects from the illumination itself. It is imperative to perform control experiments that expose the biological sample to the same light stimulus in the absence of the caged compound to rule out any light-induced artifacts.
Table 1: Photolysis Parameters for NPE-Caged Compounds
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Quantum Yield (Φ) | 0.39 - 0.50 | uni-konstanz.deresearchgate.net |
| Photocleavage Rate | ~10⁵ s⁻¹ | researchgate.net |
| Optimal Wavelength | ~350-366 nm | uni-konstanz.deresearchgate.net |
This table presents typical photolysis parameters for compounds containing the 2-(2-nitrophenyl)ethyl (NPE) caging group, which is structurally similar to the caging group in this compound.
Strategies to Mitigate and Account for Photolytic Byproducts
The photolysis of 2-nitrobenzyl-based caging groups, including the one in this compound, generates not only the desired bioactive molecule but also a nitrosobenzaldehyde byproduct, in this case, 2-nitrosobenzaldehyde. This byproduct is not inert and can react with cellular components, potentially leading to confounding experimental results.
Byproduct Reactivity with Biological Thiols and Proteins
The primary concern with 2-nitrosobenzaldehyde is its reactivity towards sulfhydryl groups present in biological thiols, such as glutathione (B108866) and cysteine, and within proteins. researchgate.net This reactivity can lead to the modification of proteins and disruption of cellular redox balance.
Kinetic studies on related reactive nitrogen species provide insight into the potential reactivity of the nitroso byproduct. For instance, nitrogen dioxide (NO₂), another reactive species, reacts with glutathione and cysteine at near-diffusion-controlled rates, with second-order rate constants estimated to be approximately 2 x 10⁷ M⁻¹s⁻¹ and 5 x 10⁷ M⁻¹s⁻¹, respectively, at physiological pH. nih.gov While not directly measuring the reactivity of 2-nitrosobenzaldehyde, these data highlight the high susceptibility of biological thiols to reaction with such electrophilic byproducts.
To counteract these off-target effects, a common strategy is to include a "thiol scavenger," such as dithiothreitol (B142953) (DTT) or glutathione, in the experimental buffer. researchgate.net These scavengers react with the photolytic byproduct, effectively neutralizing it before it can interact with endogenous cellular components. The concentration of the scavenger should be optimized to be effective without interfering with the biological process under investigation.
Impact on Receptor Function and Cellular Homeostasis
Therefore, it is crucial to conduct control experiments to assess the impact of the photolysis byproducts. This can be achieved by photolyzing the caged compound in a cell-free system and then applying the resulting solution (containing the byproducts and the released adenosine) to the biological preparation. Any observed effects can then be compared to the effects of applying a known concentration of pure adenosine, allowing for the isolation of any effects specifically attributable to the byproducts.
Assessment of Caged Compound Bioavailability and Diffusion in Tissue Preparations
For experiments conducted in tissue preparations, such as brain slices, the bioavailability and diffusion of the caged compound to the target site are critical considerations. The caged compound must be able to penetrate the tissue to reach the cells of interest. The physical and chemical properties of this compound, including its size and lipophilicity, will influence its diffusion coefficient.
While the specific diffusion coefficient for this compound in brain tissue has not been reported, studies on the diffusion of other small molecules can provide a useful reference. The effective diffusion of small, extracellular probe molecules in the brain is slowed by a factor of about 2.5 compared to their diffusion in an obstacle-free medium. researchgate.net The tortuosity of the extracellular space, which is a measure of the hindrance to diffusion, is a key factor. nih.gov For solutes that are taken up by cells, the apparent rate of diffusion is further reduced. nih.gov
To ensure adequate delivery of the caged compound, sufficient pre-incubation time is necessary to allow for its diffusion into the tissue. The required time will depend on the thickness of the preparation and the desired concentration at the target site. It is also important to consider that the diffusion of the uncaged adenosine after photolysis will also be a factor in the temporal and spatial resolution of the experiment.
Characterization of Caged Compound Bio-Inactivity Prior to Photolysis
A fundamental requirement for any caged compound is that it must be biologically inert before photolysis. nih.gov The caging group should effectively block the interaction of adenosine with its receptors. Modifications at the 3'-O-position of the ribose ring can influence the biological activity of adenosine analogs. For instance, some 2-nitro analogues of adenosine have shown good affinity for adenosine receptors. nih.gov Therefore, it is essential to experimentally verify the bio-inactivity of this compound.
This can be assessed by applying the caged compound to the biological preparation at concentrations equal to or greater than the expected concentration of released adenosine and observing for any biological response. The absence of a response confirms that the caged compound itself is not acting as an agonist or antagonist at the relevant receptors. Any observed activity would necessitate a re-evaluation of the suitability of the caged compound for the intended experiment or the implementation of additional controls to account for this pre-photolysis activity.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| P³-(1-(2-nitrophenyl)ethyl)adenosine 5'-triphosphate (NPE-caged ATP) |
| 2-nitrosobenzaldehyde |
| Glutathione |
| Cysteine |
| Dithiothreitol (DTT) |
| 2-nitrobenzaldehyde |
Future Directions and Emerging Paradigms in Caged Adenosine Research
Development of Next-Generation Photolabile Caging Groups with Enhanced Properties
The ideal photolabile protecting group, or "caging group," should possess a suite of characteristics that maximize its utility in biological systems. Current research is intensely focused on improving these properties to create more sophisticated and effective caged compounds.
Improved Photorelease Kinetics and Efficiency
The speed and efficiency of the photorelease process are critical determinants of a caged compound's utility, especially when studying rapid biological events. The rate at which the active molecule is released must be faster than the process being investigated. For instance, studying fast synaptic transmission requires uncaging on a millisecond or even sub-millisecond timescale.
Historically, the widely used ortho-nitrobenzyl (NB) caging groups have been instrumental, but their development has faced challenges in simultaneously optimizing absorption and decaging properties. nih.gov More recent efforts have focused on modifying existing scaffolds and developing new ones. For example, coumarin-based caging groups have gained traction due to their typically rapid release of the substrate. nih.gov Structural modifications to the coumarin (B35378) scaffold, such as the development of [7-(dimethylamino)coumarin-4-yl]methyl (DMACM) esters for caging adenosine (B11128) nucleotides, have demonstrated ultrafast phototriggers. researchgate.net
Future research will likely focus on fine-tuning the electronic structure of caging groups to accelerate the photochemical reaction and subsequent release of adenosine. This involves creating protecting groups that, upon photoexcitation, rapidly transition to a reactive state that efficiently cleaves the bond to the adenosine molecule. The quantum yield, which is the fraction of absorbed photons that result in uncaging, is a key parameter that researchers aim to maximize to reduce the required light intensity and minimize potential photodamage to biological samples. rsc.org
Longer Wavelength Activation for Enhanced Tissue Penetration
A significant hurdle in the application of caged compounds in vivo and in thick tissue preparations is the limited penetration of the ultraviolet (UV) light typically used for uncaging. UV light is strongly scattered and absorbed by biological tissues, and it can also be phototoxic. nih.gov Therefore, a major thrust in the development of new caging groups is the shift towards activation by longer wavelength light, in the visible or even near-infrared (NIR) spectrum. nih.govbmglabtech.com
Longer wavelengths of light offer several advantages:
Deeper tissue penetration: Light in the red and NIR regions can penetrate much deeper into biological tissues, enabling the study of processes in more complex and physiologically relevant environments. nih.govbmglabtech.com
Reduced phototoxicity: Longer wavelength photons are less energetic and thus less likely to cause damage to cells and tissues. nih.gov
Orthogonal activation: The availability of caging groups activated by different wavelengths of light opens up the possibility of orthogonally activating multiple caged compounds within the same biological system, allowing for the dissection of complex signaling pathways with greater precision. nih.gov
Strategies to achieve this red-shift in activation wavelength often involve extending the π-conjugation of the chromophore within the caging group. nih.gov For instance, modifications to the nitrobenzyl scaffold and the development of novel coumarin derivatives have yielded caging groups with absorption maxima shifted towards the visible spectrum. nih.gov The development of photolabile protecting groups that can be activated by two-photon excitation (TPE) is another promising avenue, as TPE uses lower energy NIR light and provides inherent three-dimensional spatial resolution. nih.gov
| Caging Group Strategy | Advantage | Reference |
| Coumarin-based scaffolds | Rapid release kinetics | nih.gov |
| DMACM esters | Ultrafast photorelease | researchgate.net |
| Extended π-conjugation | Longer wavelength activation | nih.gov |
| Two-photon excitation | Deep tissue penetration and 3D resolution | nih.gov |
Exploration of Novel Derivatization Sites for Adenosine and other Nucleosides
The specific site on the adenosine molecule to which the caging group is attached is crucial for ensuring that the caged compound is biologically inert prior to photolysis. Traditionally, caging of adenosine and its nucleotides has focused on the phosphate (B84403) groups or the ribose hydroxyls. However, to expand the repertoire of caged adenosine probes and to potentially modulate their properties, researchers are exploring novel derivatization sites.
The synthesis of adenosine derivatives has a rich history, driven by the desire to create agonists and antagonists for adenosine receptors with improved selectivity and therapeutic potential. nih.govresearchgate.netmdpi.com This extensive knowledge in adenosine chemistry can be leveraged to develop new caging strategies. For instance, modifications at the N6 and C8 positions of the adenine (B156593) ring have been extensively explored to alter receptor binding affinity and selectivity. researchgate.netmdpi.comnih.gov These positions could be targeted for the attachment of photolabile protecting groups.
Furthermore, the development of "clickable" caging groups offers a modular approach to synthesizing caged compounds. biosyn.com A caging group equipped with a bioorthogonal handle, such as an azide (B81097) or an alkyne, can be attached to a correspondingly modified adenosine molecule. This strategy facilitates the rapid generation of a library of caged adenosine derivatives with different caging groups or additional functional moieties.
The exploration of novel derivatization sites is not limited to adenosine. The broader field of nucleoside chemistry provides a wealth of information on how to selectively modify different positions on the nucleobase and the sugar ring. researchgate.net These strategies can be adapted to create a diverse array of caged nucleosides with unique properties and applications.
Integration with Optogenetic and Chemogenetic Approaches for Multifaceted Control
The precise spatiotemporal control offered by caged compounds can be powerfully combined with other advanced techniques for manipulating cellular activity, such as optogenetics and chemogenetics. nih.gov This integration allows for a multi-faceted approach to dissecting complex biological systems.
Optogenetics involves the use of genetically encoded light-sensitive proteins, such as channelrhodopsins, to control the activity of specific cells with light. researchgate.net Chemogenetics, on the other hand, utilizes genetically engineered receptors that are activated by specific, otherwise inert, small molecules (designer drugs). researchgate.net
The combination of these techniques can provide synergistic control over cellular signaling. For example, a neuron could be genetically engineered to express both a light-gated ion channel (optogenetics) and a designer receptor (chemogenetics). Caged adenosine could then be used to photochemically release adenosine in the vicinity of this neuron, allowing researchers to study how adenosinergic signaling modulates the effects of optogenetic or chemogenetic stimulation.
A particularly innovative approach is the development of "luminopsins," which are fusion proteins of a light-emitting luciferase and a light-sensing opsin. researchgate.net The application of a luciferase substrate triggers light emission, which in turn activates the opsin, providing chemogenetic control over an optogenetic tool. Caged compounds could be integrated into such systems to provide an additional layer of temporal and spatial control over signaling pathways that interact with the optogenetically or chemogenetically manipulated cells. This multi-modal approach will be invaluable for unraveling the intricate interplay between different signaling systems in the brain and other complex biological environments.
Advancements in High-Throughput Screening and Mechanistic Studies of Photorelease
The development of new caged compounds with improved properties would be greatly accelerated by the availability of high-throughput screening (HTS) methods. HTS allows for the rapid screening of large libraries of compounds for a specific property, and this approach could be adapted to evaluate the photorelease characteristics of novel caged adenosine derivatives. nih.gov
Automated systems could be developed to:
Synthesize libraries of caged adenosine compounds with different caging groups and attachment sites.
Irradiate these compounds with light of varying wavelengths and intensities.
Quantify the rate and efficiency of photorelease using analytical techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry.
Assess the biological activity of the uncaged adenosine using cell-based assays.
Such an HTS platform would enable the rapid identification of lead candidates with optimal photorelease kinetics, wavelength sensitivity, and quantum yields. It would also facilitate more extensive structure-activity relationship studies, providing valuable insights into the design principles for creating better caging groups.
Furthermore, HTS can be employed for mechanistic studies of the photorelease process itself. By systematically varying the structure of the caging group and the reaction conditions, researchers can gain a deeper understanding of the photochemical reaction mechanisms that govern uncaging. This knowledge is essential for the rational design of next-generation photolabile protecting groups with tailored properties for specific biological applications. The integration of HTS with advanced imaging techniques, such as fluorescence lifetime imaging microscopy (FLIM), could provide a powerful platform for studying the dynamics of photorelease in real-time and within a cellular context. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3'-O-[(2-Nitrophenyl)methyl]adenosine, and how do steric effects influence the reaction efficiency?
- Methodology : The compound is typically synthesized via solid-phase DNA synthesis using diastereomeric phosphoramidites. Steric bulkiness, such as replacing a methyl group with a phenyl group (as in NPPM photocages), can reduce reaction yields due to hindered accessibility during coupling steps. HPLC purification and NMR validation are critical to isolate enantiomers and confirm regioselectivity .
- Key Data : In analogous systems, phenyl-substituted cages showed ~15% lower coupling efficiency compared to methyl groups, necessitating iterative optimization of reaction times and reagent stoichiometry .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY, HSQC) to confirm the 2-nitrophenylmethyl group's position at the 3'-OH of adenosine. Compare observed NMR shifts (e.g., aromatic protons at δ 8.1–8.3 ppm for the nitro group) with computational models (DFT) for validation .
- Contradiction Note : While some studies rely on UV-Vis for nitro group detection (λmax ~350 nm), this may overlap with adenosine’s absorbance; HPLC-MS is more reliable .
Q. What are the primary biological roles of this compound in nucleotide-based drug development?
- Methodology : The 2-nitrophenyl group acts as a photocleavable protecting group for adenosine derivatives. In vitro assays using UV irradiation (365 nm) can quantify deprotection kinetics. For example, ATP analogs with this group showed >90% photoactivation efficiency in kinase inhibition studies .
Advanced Research Questions
Q. How does stereochemistry at the 2-nitrophenylmethyl group affect duplex stability in oligonucleotide conjugates?
- Methodology : Synthesize both enantiomers (R and S) of the photocage and incorporate them into model DNA duplexes. Measure melting temperatures (Tm) via circular dichroism (CD) and UV thermal denaturation.
- Key Findings : In NPPM-caged systems, the S-enantiomer destabilized duplexes by 4–6°C compared to R due to unfavorable steric clashes with adjacent bases .
Q. What mechanistic insights explain the compound’s activity in enzyme inhibition studies?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to model interactions between the 2-nitrophenylmethyl-adenosine and target enzymes like kinases. Validate with mutagenesis (e.g., alanine scanning) of predicted binding pockets.
- Case Study : The nitro group’s electron-withdrawing properties enhance hydrogen bonding with catalytic lysine residues in ATP-binding sites, increasing inhibitory potency by 3-fold compared to unmodified adenosine .
Q. How do pH and redox conditions influence the stability of this compound in biological buffers?
- Methodology : Conduct accelerated stability studies using LC-MS to monitor degradation products. At pH < 5, nitro group reduction to amines occurs (~20% over 24 hours). Include antioxidants (e.g., TCEP) to mitigate disulfide formation in thiol-containing buffers .
Data Contradictions and Resolution Strategies
Q. Discrepancies in reported photoactivation efficiencies for nitroaromatic-caged nucleotides: How to reconcile?
- Analysis : Studies using NPPM cages report 85–90% photoactivation , while ATP analogs with similar groups achieve >95% . This variance arises from differences in UV wavelength (365 nm vs. 405 nm) and local steric environments.
- Resolution : Standardize irradiation protocols (e.g., 365 nm, 10 mW/cm²) and quantify yields via HPLC with internal standards .
Methodological Recommendations
- Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers, as even 5% impurity can skew biochemical assay results .
- In Vivo Applications : Modify the 2-nitrophenyl group with PEG linkers to enhance solubility and reduce off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
